REACTION_CXSMILES
|
[C:1]1([OH:9])[C:2]([CH3:8])=[CH:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.[OH-:10].[Na+].[CH2:12]=O.N>C(O)(=O)C.O>[OH:10][CH2:12][C:4]1[C:5]([CH3:7])=[CH:6][C:1]([OH:9])=[C:2]([CH3:8])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
610.9 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C(C1)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2500 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
565 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12 °C
|
Type
|
CUSTOM
|
Details
|
While stirring at 12° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The filtered product thus obtained
|
Type
|
CUSTOM
|
Details
|
was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(C=C1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 609 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |